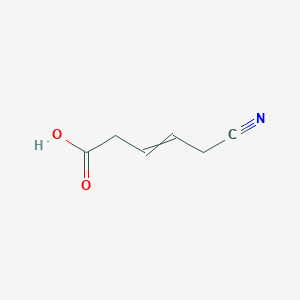
5-Cyanopent-3-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Cyanopent-3-enoic acid is an organic compound with the molecular formula C6H7NO2 It is characterized by the presence of a cyano group (-CN) attached to the third carbon of a pentenoic acid chain
Méthodes De Préparation
The synthesis of 5-Cyanopent-3-enoic acid can be achieved through several methods. One common approach involves the Knoevenagel condensation reaction, where malonic acid derivatives react with aldehydes in the presence of a base. The reaction typically proceeds under mild conditions, such as room temperature, and can be catalyzed by various bases like piperidine or pyridine .
Industrial production methods may involve more scalable processes, such as the direct treatment of amines with cyanoacetates. This method can be performed without solvents at elevated temperatures, making it efficient for large-scale synthesis .
Analyse Des Réactions Chimiques
5-Cyanopent-3-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in the formation of 5-aminopent-3-enoic acid.
Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
5-Cyanopent-3-enoic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the formation of heterocyclic compounds.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving cyano groups.
Industry: It can be used in the production of polymers and other materials with specific chemical properties
Mécanisme D'action
The mechanism by which 5-Cyanopent-3-enoic acid exerts its effects involves interactions with various molecular targets. The cyano group can act as an electrophile, participating in reactions with nucleophiles. This interaction can lead to the formation of new chemical bonds and the modification of existing molecular structures. The pathways involved depend on the specific application and the chemical environment .
Comparaison Avec Des Composés Similaires
5-Cyanopent-3-enoic acid can be compared with other similar compounds, such as:
Pent-3-enoic acid: Lacks the cyano group, resulting in different reactivity and applications.
3-Cyanopropanoic acid: Shorter carbon chain, leading to different physical and chemical properties.
5-Aminopent-3-enoic acid:
The uniqueness of this compound lies in its specific combination of functional groups, which allows for a wide range of chemical reactions and applications .
Propriétés
Numéro CAS |
821-27-2 |
|---|---|
Formule moléculaire |
C6H7NO2 |
Poids moléculaire |
125.13 g/mol |
Nom IUPAC |
5-cyanopent-3-enoic acid |
InChI |
InChI=1S/C6H7NO2/c7-5-3-1-2-4-6(8)9/h1-2H,3-4H2,(H,8,9) |
Clé InChI |
LTCGUGJGQJOVJN-UHFFFAOYSA-N |
SMILES canonique |
C(C=CCC(=O)O)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


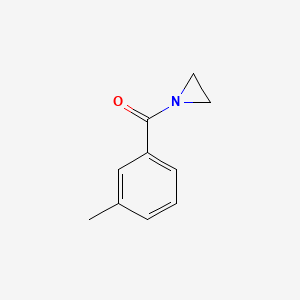
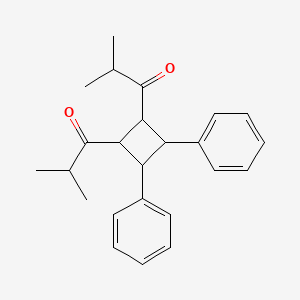
![2-chloro-N-[(E)-(4-chloro-3-nitrophenyl)methylidene]aniline](/img/structure/B14743982.png)
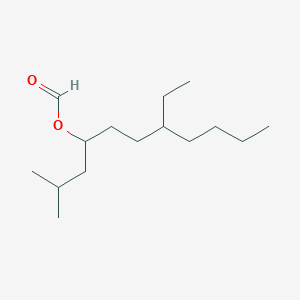
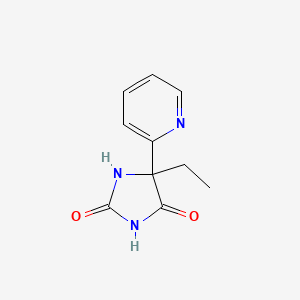
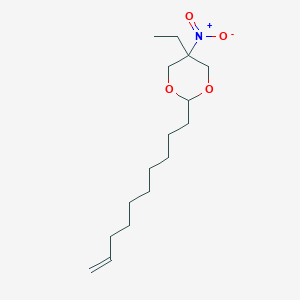
![2-[2-(2-Chloroethoxy)ethoxy]-4-methyl-1-propan-2-ylbenzene](/img/structure/B14744006.png)
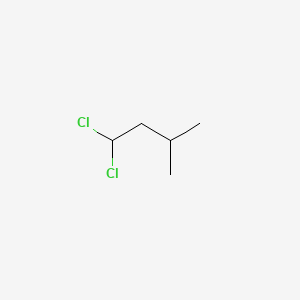
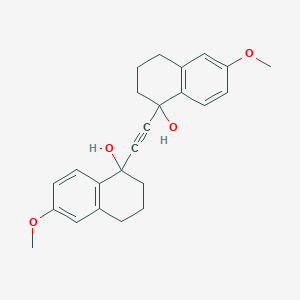
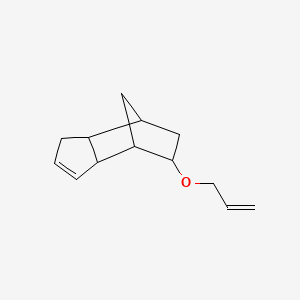
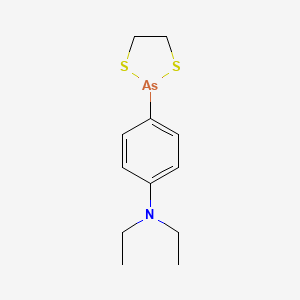
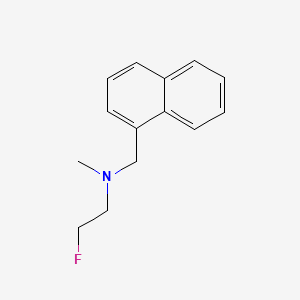
![[4-[2-[4-(Aziridine-1-carbonyloxy)phenyl]propan-2-yl]phenyl] aziridine-1-carboxylate](/img/structure/B14744033.png)
![2-[4-(Pentyloxy)phenyl]acetamide](/img/structure/B14744040.png)
